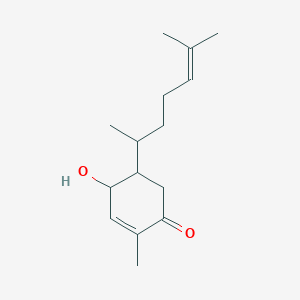
Monoethanolamine myristate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoethanolamine myristate is an organic compound that belongs to the family of ethanolamines. It is a derivative of monoethanolamine, where the hydroxyl group is esterified with myristic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Monoethanolamine myristate is synthesized through the esterification of monoethanolamine with myristic acid. The reaction typically involves heating monoethanolamine and myristic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Monoethanolamine myristate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: The ester bond in this compound can be hydrolyzed back to monoethanolamine and myristic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: Monoethanolamine and myristic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
科学研究应用
Monoethanolamine myristate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
作用机制
The mechanism of action of monoethanolamine myristate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved in its action are related to its ability to interact with lipid membranes and proteins, enhancing their solubility and stability.
相似化合物的比较
Monoethanolamine myristate can be compared with other similar compounds, such as:
Monoethanolamine laurate: Another ester of monoethanolamine with lauric acid, used for similar surfactant applications.
Diethanolamine myristate: A derivative of diethanolamine and myristic acid, with similar but slightly different surfactant properties.
Triethanolamine myristate: A derivative of triethanolamine and myristic acid, used in similar applications but with different solubility and stability characteristics.
This compound is unique due to its specific combination of monoethanolamine and myristic acid, which provides a balance of hydrophilic and lipophilic properties, making it particularly effective as a surfactant in various applications.
属性
CAS 编号 |
31756-97-5 |
|---|---|
分子式 |
C14H28O2.C2H7NO C16H35NO3 |
分子量 |
289.45 g/mol |
IUPAC 名称 |
2-aminoethanol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;3-1-2-4/h2-13H2,1H3,(H,15,16);4H,1-3H2 |
InChI 键 |
KPYDHOVAALYKRO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)O.C(CO)N |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)


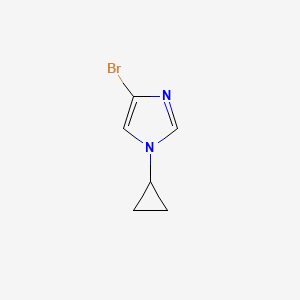
![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)
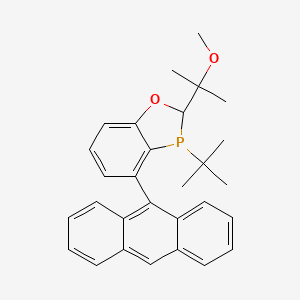
![1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)
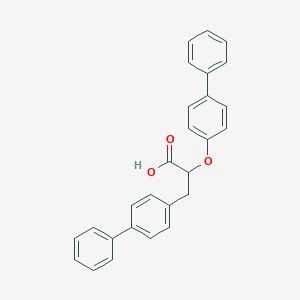
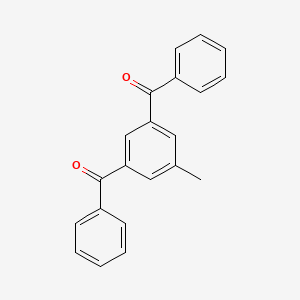
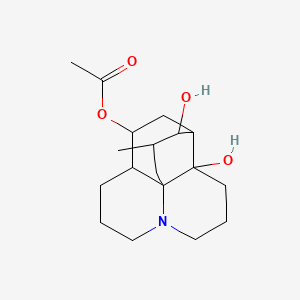
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)

